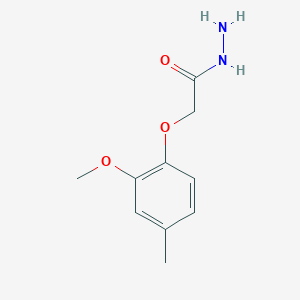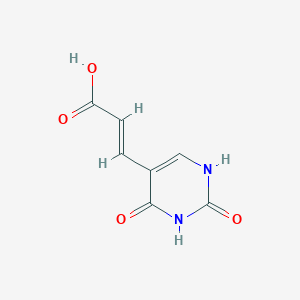![molecular formula C7H7N3O B1362171 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 21991-39-9](/img/structure/B1362171.png)
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Overview
Description
“3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is a chemical compound that has been studied for its potential pharmaceutical applications . It has been identified as a selective and potent inhibitor of the bromodomain and extra-terminal (BET) proteins, which are involved in reducing neuroinflammation and excitability to treat Neuropathic Pain (NP) .
Synthesis Analysis
The synthesis of “this compound” involves designing and creating a series of 3H-imidazo [4,5-b] pyridines derivatives . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis
The molecular structure of “this compound” is designed to selectively inhibit mTOR, a protein involved in cell growth and proliferation . The structure was optimized to achieve nanomolar inhibitory activity and selectivity over PI3Kα .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” contribute to its excellent BET selectivity and favorable drug-like properties .Scientific Research Applications
Molecular Structure Analysis
The molecular structure and vibrational energy levels of derivatives of imidazo[4,5-b]pyridine, including 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, have been studied using density functional theory. These studies provide insights into the optimized bond lengths and bond angles, crucial for understanding the compound's chemical behavior and potential applications in various fields (Lorenc et al., 2008).
Synthesis and Reactivity
Various synthesis methods and reactivity studies have been conducted on derivatives of imidazo[4,5-b]pyridine. These studies explore different reactions and synthetic routes, contributing to the development of new compounds with potential applications in pharmaceutical and material sciences (Bukowski & Janowiec, 1996); (Smalley, 1966).
Antimicrobial and Antituberculotic Activity
Compounds derived from this compound have shown promising antimicrobial and antituberculotic activities. These findings are significant for developing new therapeutic agents in treating infections like tuberculosis (Bukowski et al., 2012); (Bukowski, 1998).
Potential Anticancer Applications
Research has indicated that some derivatives of this compound exhibit antiproliferative activity against cancer cell lines, highlighting its potential as a scaffold for anticancer drug development (Liszkiewicz et al., 2003).
Structural and Chemical Characterization
Advanced characterization techniques have been employed to study the structure and chemical properties of this compound derivatives. This research aids in the understanding of the molecular arrangements and interactions that could be relevant for various applications in chemistry and materials science (Ghacham et al., 2010)
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Biochemical Pathways
Therefore, the inhibition of tubulin polymerization could have downstream effects on these processes .
Result of Action
If this compound inhibits tubulin polymerization, it could potentially lead to cell cycle arrest and apoptosis, especially in rapidly dividing cells .
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tubulin, a protein that is essential for microtubule formation . The interaction between this compound and tubulin inhibits microtubule assembly, which can affect cell division and other cellular processes
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells (DU-145), this compound has demonstrated significant cytotoxicity, with IC50 values indicating its potency . The compound’s ability to inhibit microtubule assembly disrupts the normal function of these cells, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules This inhibition of microtubule assembly disrupts the mitotic spindle formation, leading to cell cycle arrest at the metaphase stage and subsequent apoptosis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of microtubule assembly and persistent cytotoxic effects on cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, this compound can cause toxic effects, including damage to normal tissues and organs . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that are excreted from the body. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is known to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . The presence of targeting signals or post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy in inhibiting microtubule assembly . Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential.
Properties
IUPAC Name |
3-methyl-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-6-5(9-7(10)11)3-2-4-8-6/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTZTFGDFVDERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358714 | |
| Record name | 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21991-39-9 | |
| Record name | 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature of 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one revealed by the study?
A1: The study highlights that 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibits a planar structure. All non-hydrogen atoms in the molecule lie in the same plane, with a very small root mean square deviation of 0.017 Å []. This planar conformation is significant as it can influence the molecule's interactions with other molecules and its overall chemical behavior.
Q2: How does 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one form dimers?
A2: The research demonstrates that 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one molecules can interact with each other through hydrogen bonding. Specifically, the amino group (-NH) of one molecule acts as a hydrogen bond donor to the carbonyl group (C=O) of an adjacent molecule. This interaction leads to the formation of hydrogen-bonded dimers [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B1362094.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1362097.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1362110.png)
![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1362111.png)
![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)





![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)


